1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18582971
InChI: InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2
SMILES:
Molecular Formula: C12H14F4N2
Molecular Weight: 262.25 g/mol

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

CAS No.:

Cat. No.: VC18582971

Molecular Formula: C12H14F4N2

Molecular Weight: 262.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine -

Specification

Molecular Formula C12H14F4N2
Molecular Weight 262.25 g/mol
IUPAC Name 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2
Standard InChI Key BRBBZTVFKGLHKL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is C₁₂H₁₄F₄N₂, with a molecular weight of 262.25 g/mol. The IUPAC name is 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine, reflecting its substitution pattern on the benzyl and piperazine moieties.

Structural Features

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .

  • Benzyl Group: Substituted at the 2-position with fluorine and the 6-position with a trifluoromethyl (–CF₃) group. The –CF₃ group is strongly electron-withdrawing, while fluorine introduces steric hindrance and modulates electronic effects .

Key Structural Comparisons

CompoundSubstitution PatternKey Differences
TFMPP3-TrifluoromethylphenylLacks fluorine substitution
1-(2-Fluorophenyl)piperazineFluorine at 2-positionLacks –CF₃ group
1-(4-Tolyl)piperazineMethyl group at 4-positionSimpler electronic profile

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Reduction of 2-Fluoro-6-(trifluorophenyl)benzonitrile:

    • Catalytic hydrogenation or borohydride reduction yields a primary amine intermediate .

    • Example: Nickel chloride hexahydrate and sodium borohydride in methanol .

  • Carbamate Formation:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) forms a carbamate-protected intermediate .

  • Piperazine Coupling:

    • The amine intermediate reacts with piperazine under acidic or basic conditions to form the final product .

Key Reactions

  • Alkylation/Acylation: The piperazine nitrogen atoms undergo alkylation with electrophiles (e.g., alkyl halides) .

  • Nucleophilic Substitution: The –CF₃ group stabilizes adjacent electrophilic centers, facilitating substitution reactions .

  • Coordination Chemistry: The piperazine ring acts as a bidentate ligand for transition metals .

Chemical and Physical Properties

Reactivity Profile

  • Electronic Effects: The –CF₃ group withdraws electron density, polarizing the benzyl ring and enhancing electrophilicity.

  • Solubility: Limited solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the piperazine ring .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 7.57–7.48 (m, 3H, aromatic), 4.35 (d, 2H, –CH₂–), 2.80–2.60 (m, 8H, piperazine) .

  • ¹³C NMR:

    • 122–140 ppm (aromatic carbons), 50–55 ppm (piperazine carbons) .

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